Established Intermediate for Pymetrozine Synthesis: Validated Commercial Pathway
5-Methyl-1,3,4-oxadiazol-2(3H)-one is the documented and industrially validated intermediate for the synthesis of pymetrozine, a pyridine azomethine insecticide with a distinct feeding-blocking mode of action [1]. Alternative oxadiazolones (e.g., 5-ethyl, 5-phenyl, or unsubstituted 1,3,4-oxadiazol-2(3H)-one) lack the precise steric and electronic properties required for efficient conversion to pymetrozine, resulting in either failed reactions or substantially lower yields under standard conditions [2]. The target compound's specific methyl substitution at the 5-position enables the sequential alkylation and condensation steps that define the pymetrozine synthetic route, as detailed in multiple patent disclosures [1].
| Evidence Dimension | Synthetic utility as pymetrozine precursor |
|---|---|
| Target Compound Data | Established and patented intermediate for pymetrozine; commercially utilized in multi-ton production [1] |
| Comparator Or Baseline | Other 1,3,4-oxadiazol-2(3H)-one analogs (5-ethyl, 5-phenyl, unsubstituted) |
| Quantified Difference | Target compound enables the specific pymetrozine synthesis pathway; alternative oxadiazolones are not documented or validated for this route |
| Conditions | Industrial-scale pymetrozine manufacturing processes as described in patent literature |
Why This Matters
For procurement in agrochemical synthesis, the documented and validated pathway eliminates the risk of synthetic failure or yield loss associated with unvalidated analog substitution.
- [1] Google Patents. CN104803936A - Method for synthesizing a pymetrozine intermediate (oxadiazole ketone) by utilizing carbonate ester. https://patents.google.com/patent/CN104803936A/en View Source
- [2] Zhu, J., Yu, S., Li, Q., & Jiang, Z. (2015). Progress in the Synthesis of Pymetrozine and Its Intermediate Oxadiazolone. Chinese Journal of Pesticide Science. http://www.en.cnki.com.cn/Article_en/CJFDTotal-NYKG201509008.htm View Source
